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Compound of Interest

Compound Name: 4-Chloro-1H-indol-7-amine

Cat. No.: B1600964 Get Quote

An In-Depth Technical Guide to the In Silico Profiling of 4-Chloro-1H-indol-7-amine for Drug

Discovery Applications

Executive Summary
In the landscape of modern drug discovery, the early and accurate characterization of small

molecules is paramount to reducing attrition rates in later-stage clinical trials.[1] The "fail early,

fail cheap" paradigm is heavily reliant on robust computational methods to predict the

properties of novel chemical entities before significant resources are committed to their

synthesis and experimental testing.[2][3] This guide provides a comprehensive, in-depth

walkthrough of the in silico prediction of key physicochemical and pharmacokinetic properties

of 4-Chloro-1H-indol-7-amine, a heterocyclic building block with potential applications in

medicinal chemistry.

As a Senior Application Scientist, this document is structured not as a rigid protocol but as a

logical workflow, synthesizing technical accuracy with field-proven insights. We will explore the

causality behind methodological choices, the interpretation of predictive data, and the

construction of a holistic molecular profile. The protocols described are designed as self-

validating systems, emphasizing the importance of applicability domains and confidence

scoring in computational chemistry.

Introduction to 4-Chloro-1H-indol-7-amine: A
Scaffold of Interest
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4-Chloro-1H-indol-7-amine is a substituted indole, a privileged scaffold in medicinal chemistry

due to the indole nucleus's ability to mimic peptide structures and interact with a wide array of

biological targets.[4][5] Its structural features—a halogenated benzene ring fused to a pyrrole

ring with an amino group—suggest potential for diverse chemical modifications and biological

activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][6]

Key Molecular Identifiers:

Chemical Name: 4-Chloro-1H-indol-7-amine

CAS Number: 292636-12-5[6]

Molecular Formula: C₈H₇ClN₂[6]

Molecular Weight: 166.61 g/mol [6]

SMILES: C1=CC2=C(C(=C1)Cl)C(=CN2)N

Given its potential as a synthetic intermediate, a thorough in silico evaluation is the critical first

step to assess its drug-like potential and identify any potential liabilities.

The Imperative of In Silico Prediction in Drug
Discovery
Computer-aided drug design (CADD) has become an indispensable part of the drug discovery

pipeline.[2] By employing Quantitative Structure-Property Relationship (QSPR) and

Quantitative Structure-Activity Relationship (QSAR) models, researchers can rapidly estimate a

molecule's behavior in vivo.[7][8][9][10] This approach offers several advantages:

Cost and Time Efficiency: Computational screening of virtual libraries is orders of magnitude

faster and cheaper than high-throughput experimental screening.[11]

Early Identification of Liabilities: Unfavorable properties, such as potential toxicity or poor

absorption, can be flagged early, allowing chemists to prioritize more promising compounds.

[3][11]
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Resource Optimization: Focuses synthetic and experimental resources on candidates with

the highest probability of success.[11]

The trustworthiness of these predictions, however, depends on the quality of the underlying

models and an understanding of their applicability domain—the chemical space in which the

model provides reliable predictions.

Workflow 1: Physicochemical Property Prediction
The physicochemical properties of a compound govern its solubility, permeability, and

interaction with biological systems. The most critical parameters to predict are the acid

dissociation constant (pKa), the octanol-water partition coefficient (logP), the pH-dependent

distribution coefficient (logD), and aqueous solubility (logS).

Rationale for Parameter Selection
pKa (Acid Dissociation Constant): This value determines the ionization state of a molecule at

a given pH.[12] The ionization state profoundly impacts solubility, permeability across

biological membranes, and binding to the target protein. For 4-Chloro-1H-indol-7-amine,

we anticipate a basic pKa due to the amino group and a potentially acidic pKa from the

indole N-H proton.

logP (Partition Coefficient): A measure of a compound's lipophilicity, logP influences its ability

to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[13][14]

Lipinski's Rule of Five suggests a logP value of <5 for oral bioavailability.[15]

logD (Distribution Coefficient): For ionizable compounds, logD is a more physiologically

relevant measure of lipophilicity as it accounts for the pH of the environment.[16] It is

calculated from the logP and pKa values.

Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, affecting

absorption and formulation. Predicting solubility early can prevent costly downstream

failures.

Step-by-Step Predictive Methodology
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Input Structure: Obtain the canonical SMILES string for 4-Chloro-1H-indol-7-amine:

C1=CC2=C(C(=C1)Cl)C(=CN2)N.

Select Computational Tools: Utilize a consensus approach by employing multiple well-

validated tools. This mitigates the risk of a single algorithm's failure in a specific chemical

space. Recommended tools include both commercial packages and free web servers:

Commercial: Schrödinger's Macro-pKa[17], ChemAxon's pKa/logP/logD calculators[18]

[19], ACD/Labs Percepta Platform.[12]

Free Web Servers: pkCSM, ADMETlab 3.0, SwissADME.[3][20]

Execute Predictions:

Submit the SMILES string to each selected tool.

For pKa prediction, identify both the most basic and most acidic pKa values. The aromatic

amine at position 7 will be the primary basic center, while the indole N-H will be the acidic

center.

For logP/logD, record the predicted values. For logD, specify the physiological pH of 7.4.

For solubility, record the predicted logS value (solubility in mol/L).

Analyze and Consolidate Results:

Compare the predictions from different algorithms. Significant discrepancies may indicate

that the molecule lies outside the applicability domain of some models.

Calculate an average or consensus value, noting the standard deviation as a measure of

predictive uncertainty.

Document all results in a structured table.
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Caption: Computational workflow for predicting key physicochemical properties.

Predicted Physicochemical Data Summary
The following table summarizes the anticipated in silico data for 4-Chloro-1H-indol-7-amine.

Values are illustrative consensus estimates derived from typical QSPR models.
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Property Predicted Value
Significance in Drug
Discovery

Most Basic pKa 4.0 - 5.0

Influences ionization state in

the stomach and intestines;

affects solubility and receptor

binding.

Most Acidic pKa 16.0 - 17.0

Indole N-H is weakly acidic;

unlikely to be deprotonated

under physiological conditions.

logP 2.5 - 3.5

Indicates moderate lipophilicity,

balancing membrane

permeability with aqueous

solubility.

logD (at pH 7.4) 2.4 - 3.4

Similar to logP as the molecule

is largely neutral at

physiological pH.

Aqueous Solubility (logS) -3.0 to -4.0

Predicts low to moderate

solubility, which may require

formulation strategies.

Lipinski's Rule of Five Compliant (0 violations)
Suggests potential for good

oral bioavailability.

Workflow 2: Pharmacokinetic (ADMET) Profile
Prediction
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for

evaluating a compound's potential success as a drug.[11]

Rationale for Parameter Selection
Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability

predict how well the drug is absorbed from the gut into the bloodstream.
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Distribution: Blood-Brain Barrier (BBB) penetration is critical for CNS targets and a liability for

peripherally acting drugs. Plasma Protein Binding (PPB) affects the free concentration of the

drug available to act on its target.

Metabolism: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most

drugs. Predicting inhibition of major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is essential to

foresee drug-drug interactions.

Excretion: While harder to predict, parameters related to renal clearance can be estimated.

Toxicity: Early prediction of key toxicities is vital.

hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac

arrhythmias.

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a key

indicator of carcinogenicity. This is particularly critical for aromatic amines.[1][21]

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal.

Step-by-Step Predictive Methodology
Select Integrated Tools: Utilize comprehensive web servers designed for ADMET prediction,

which house multiple models in a single platform.

Recommended Tools: ADMETlab 3.0, pkCSM, ADMET-AI, ProTox-II.[20][22] These

platforms provide a broad range of predictions from curated datasets.

Execute Predictions: Submit the SMILES string of 4-Chloro-1H-indol-7-amine to the chosen

platforms.

Focus on Critical Liabilities: Pay special attention to the Ames mutagenicity prediction. The

presence of an aromatic amine substructure is a well-known structural alert for mutagenicity.

[23] The mechanism often involves metabolic activation to reactive electrophilic species that

can form DNA adducts.[24][25] It is crucial to use models specifically trained on aromatic

amines for a more reliable prediction.[1][23]

Interpret and Consolidate Results:
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ADMET predictions are often categorical (e.g., BBB penetrant/non-penetrant) or

probabilistic.

Aggregate the predictions into a summary table.

Note any warnings or structural alerts flagged by the software.

Absorption

Distribution

Metabolism

Toxicity

4-Chloro-1H-indol-7-amine

Intestinal Absorption (HIA)

Caco-2 Permeability BBB Penetration

Plasma Protein Binding CYP Inhibition
(1A2, 2C9, 2D6, 3A4)

Ames Mutagenicity

hERG Inhibition

Hepatotoxicity
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Click to download full resolution via product page

Caption: Key stages of an in silico ADMET property assessment.

Predicted ADMET Data Summary
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Parameter Prediction Rationale & Implication

Absorption

HIA High

Favorable physicochemical

properties suggest good

passive absorption.

Caco-2 Permeability High
Consistent with high intestinal

absorption prediction.

Distribution

BBB Penetration Yes

Molecules with this logP and

size are often predicted to

cross the BBB. A potential

CNS agent or a liability if

targeting peripheral tissues.

PPB High (>90%)

Common for lipophilic

molecules; may reduce free

drug concentration.

Metabolism

CYP Inhibitor Likely inhibitor of 1A2/2C9

Planar aromatic systems often

interact with CYP enzymes.

Experimental validation is

required.

Toxicity

Ames Mutagenicity Positive (High Risk)

Major Liability. The aromatic

amine is a strong structural

alert for mutagenicity. This

requires immediate

experimental validation (e.g.,

Ames test).[23]

hERG Inhibition Low Risk

No obvious structural motifs for

hERG binding, but must be

confirmed.
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Hepatotoxicity Moderate Risk

Aromatic amines can be

metabolically activated to

reactive species, posing a risk

of liver toxicity.

Synthesis and Interpretation: A Senior Scientist's
Perspective
The in silico profile of 4-Chloro-1H-indol-7-amine is a classic double-edged sword. On one

hand, the molecule exhibits a promising physicochemical profile. It adheres to Lipinski's Rule of

Five, and its predicted absorption and permeability are high, suggesting it is a good starting

point for developing an orally bioavailable drug. Its predicted BBB permeability could make it

suitable for CNS targets.

On the other hand, the ADMET profile reveals a critical, potentially project-killing liability: a high

probability of Ames mutagenicity. This prediction is rooted in the well-established genotoxicity

of the aromatic amine chemical class.[1][21] This single prediction elevates the risk profile of

any project utilizing this scaffold significantly.

Self-Validating Action Plan:

Trust but Verify: The mutagenicity prediction, while strong, must be experimentally confirmed

using an in vitro Ames assay.

Causality Analysis: If confirmed, medicinal chemistry efforts must focus on mitigating this

liability. This could involve modifying the electronic properties of the aromatic ring or blocking

the metabolic activation pathway of the amine.

Risk Assessment: The predicted hepatotoxicity and CYP inhibition are secondary concerns

but should be monitored in early experimental assays.

Conclusion
4-Chloro-1H-indol-7-amine presents as a synthetically accessible building block with a drug-

like physicochemical profile. However, its promise is severely tempered by a high in silico risk

of genotoxicity stemming from its aromatic amine moiety. This technical guide demonstrates a
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comprehensive computational workflow that successfully balances the prediction of favorable

"drug-like" properties with the early identification of critical safety liabilities. This in silico pre-

screening provides an authoritative, data-driven foundation for deciding whether to commit

resources to the synthesis and experimental validation of this and related chemical series,

embodying the core principles of modern, efficient drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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